molecular formula C11H19N3O B1373170 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane CAS No. 1183883-52-4

1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane

Cat. No.: B1373170
CAS No.: 1183883-52-4
M. Wt: 209.29 g/mol
InChI Key: IMGDFWRPFCHFBW-UHFFFAOYSA-N
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Description

1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane is a heterocyclic compound that features both oxazole and diazepane rings The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the diazepane ring is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products:

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the diazepane ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate biological pathways, leading to the compound’s observed bioactivities .

Comparison with Similar Compounds

Uniqueness: 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane is unique due to the combination of the oxazole and diazepane rings in a single molecule. This dual-ring structure provides a versatile scaffold for the development of new compounds with diverse biological activities and improved pharmacokinetic properties.

Properties

IUPAC Name

2-(1,4-diazepan-1-ylmethyl)-4,5-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-9-10(2)15-11(13-9)8-14-6-3-4-12-5-7-14/h12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGDFWRPFCHFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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